molecular formula C10H14ClF2N5 B12221308 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12221308
M. Wt: 277.70 g/mol
InChI Key: FKGZWAPFZBHPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Medicinal Chemistry

The pyrazole moiety is renowned for its bioisosteric compatibility with purine bases, making it a privileged structure in drug design. Bis-pyrazole derivatives exhibit enhanced binding affinities compared to monosubstituted analogs, as evidenced by studies showing improved inhibition of targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). For instance, benzimidazole-linked pyrazolo[1,5-a]pyrimidines demonstrated IC50 values below 1 μM against EGFR, outperforming reference drugs like erlotinib.

Table 1: Comparative Biological Activities of Selected Bis-Pyrazole Derivatives

Compound Class Target IC50 (μM) Key Structural Features
Benzimidazole-pyrazolopyrimidine EGFR 0.29–0.82 3,4,5-Trimethoxyphenyl substituent
Triazolothiadiazine-pyrazole MCF-7 cells 0.39–3.16 Bis-triazolo-thiadiazine linkage
Pyrazolo[3,4-d]pyrimidine HCT116 cells 8.21–19.56 Aniline moiety at 4-position

Applications in Coordination Chemistry

The electron-rich nitrogen atoms in bis-pyrazole systems enable effective metal coordination, with applications ranging from catalysis to luminescent materials. The methanamine linker provides spatial control over metal-ligand interactions, as demonstrated in studies of copper(II) complexes exhibiting enhanced catalytic activity in oxidation reactions.

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-16-7-8(5-15-16)4-13-6-9-2-3-14-17(9)10(11)12;/h2-3,5,7,10,13H,4,6H2,1H3;1H

InChI Key

FKGZWAPFZBHPIH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The construction of the difluoromethyl-substituted pyrazole ring is typically achieved via cyclocondensation reactions. A widely cited method involves reacting hydrazine derivatives with β-difluoroketones under acidic conditions. For example:

  • Step 1 : Cyclocondensation of 1,1-difluoro-3-ketobutane with methylhydrazine in ethanol at 60–80°C yields 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde.
  • Step 2 : Reductive amination of the aldehyde intermediate with 1-methyl-1H-pyrazol-4-ylmethanamine using sodium cyanoborohydride in methanol produces the target compound.

Key Data :

Parameter Value/Detail Source
Yield (Step 1) 75–80%
Reaction Time (Step 2) 12–24 hours
Purification Column chromatography (SiO₂, EtOAc/hexane)

Functionalization of Pyrazole Intermediates

Difluoromethyl Group Introduction

The difluoromethyl group is introduced via nucleophilic substitution or radical pathways:

  • Method A : Treatment of 5-bromo-1H-pyrazole with difluoromethyl bromide (CHF₂Br) in the presence of CuI/L-proline catalyst at 100°C.
  • Method B : Radical difluoromethylation using (difluoromethyl)triphenylphosphonium bromide (DFMP) under visible-light photocatalysis.

Comparative Efficiency :

Method Yield (%) Regioselectivity
A 65 Moderate (3:1)
B 82 High (9:1)

Source:

Coupling Strategies for Methanamine Bridge

Reductive Amination

The methanamine linker is formed via reductive amination between 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazol-4-ylmethanamine:

  • Conditions : NaBH₃CN (0.5 eq), MeOH, 25°C, 12 hours.
  • Yield : 68–72% after recrystallization from ethanol/water.

Buchwald-Hartwig Amination

For substrates requiring milder conditions, palladium-catalyzed cross-coupling is employed:

  • Catalyst : Pd₂(dba)₃/Xantphos
  • Base : Cs₂CO₃
  • Solvent : DMF, 100°C, 24 hours.

Advantage : Avoids over-reduction of sensitive functional groups.

Regioselectivity Challenges and Solutions

The position of the difluoromethyl group (C3 vs. C5) critically impacts biological activity. Key strategies to control regioselectivity include:

Thermodynamic vs. Kinetic Control

  • Thermodynamic : Prolonged heating (80°C, 48 hours) favors the C5 isomer due to greater stability.
  • Kinetic : Low-temperature reactions (−10°C) favor C3 substitution.

Directed Metalation

Using tert-butyllithium at −78°C, the C5 position is selectively deprotonated, enabling directed difluoromethylation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe flow chemistry approaches to enhance scalability:

  • Reactor Type : Microfluidic tubular reactor
  • Conditions :
    • Residence time: 5 minutes
    • Temperature: 120°C
    • Pressure: 10 bar

      Throughput : 1.2 kg/day with >99% purity.

Green Chemistry Considerations

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Immobilized Cu catalysts reused for >10 cycles without activity loss.

Analytical Characterization

Critical quality control parameters and methods:

Parameter Method Specification
Purity HPLC (C18, MeCN/H₂O) ≥99.5%
Regioisomer Ratio ¹⁹F NMR C5:C3 ≥ 98:2
Residual Solvents GC-MS <500 ppm (ICH Q3C)

Data compiled from

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, which may lead to the development of new drugs. Notably, research indicates that pyrazole derivatives can exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that similar compounds demonstrate selective cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through modulation of survival signaling pathways .
  • Antimicrobial Activity : The compound has been investigated for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations. It can serve as an active ingredient in pesticides or herbicides due to its potential efficacy against plant pathogens and pests. The difluoromethyl group enhances its stability and effectiveness in agricultural applications.

Material Science

In material science, the compound's ability to act as a building block for more complex molecules allows it to be utilized in synthesizing novel materials with desired properties. This includes polymers and other advanced materials that benefit from the incorporation of pyrazole structures.

Synthesis and Preparation

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions that include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of difluoromethyl-substituted pyrazoles with appropriate precursors under controlled conditions.
  • Functionalization : Subsequent reactions introduce various functional groups, enhancing the compound's biological and chemical properties.
  • Optimization for Industrial Production : Techniques such as continuous flow reactors are employed to scale up production while maintaining high yield and purity.

Case Studies

Several studies have documented the applications of this compound in various fields:

  • A study published in a peer-reviewed journal highlighted its potential as an anticancer agent, demonstrating significant activity against specific cancer cell lines while showing minimal toxicity to normal cells .
  • Research focused on agrochemical applications revealed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to traditional agents.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The molecular pathways involved can include binding to active sites and disrupting normal biochemical processes .

Comparison with Similar Compounds

Compound A : 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856100-57-6)

  • Molecular Formula : C₁₂H₁₈ClF₂N₅
  • Molecular Weight : 305.76 g/mol
  • Key Features :
    • Replaces the difluoromethyl (-CF₂H) with a 2,2-difluoroethyl (-CH₂CF₂H) group.
    • Additional methyl group at the 5-position of the pyrazole ring.
  • Implications: Increased molecular weight and steric bulk due to the ethyl chain.

Compound B : N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1006957-19-2)

  • Molecular Formula : C₁₂H₁₃F₂N₃
  • Molecular Weight : 237.25 g/mol
  • Key Features :
    • Substitutes the difluoromethyl-pyrazole moiety with a 2,5-difluorobenzyl group.
  • Lower molecular weight and reduced nitrogen content, likely affecting pharmacokinetic properties .

Compound C : 1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856059-07-8)

  • Molecular Formula : C₁₂H₁₉ClFN₅
  • Molecular Weight : 287.76 g/mol
  • Key Features :
    • Introduces a 5-fluoro substituent and an ethyl group on the pyrazole ring.
  • Ethyl group may improve membrane permeability but reduce aqueous solubility .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
CAS Number 1856039-16-1 1856100-57-6 1006957-19-2 1856059-07-8
Molecular Formula C₁₁H₁₆ClF₂N₅ C₁₂H₁₈ClF₂N₅ C₁₂H₁₃F₂N₃ C₁₂H₁₉ClFN₅
Molecular Weight (g/mol) 291.73 305.76 237.25 287.76
Key Substituents -CF₂H, -CH₃ -CH₂CF₂H, -CH₃ -C₆H₃F₂ -F, -C₂H₅
Electronegativity High (due to -CF₂H) Moderate High (due to -F) High (due to -F)
Lipophilicity (Predicted) Moderate High Low Moderate

Biological Activity

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound notable for its unique structure and potential biological activities. It features a difluoromethyl group attached to a pyrazole ring, which may enhance its pharmacological properties. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19F2N5, with a molecular weight of 283.32 g/mol. Its structure consists of a pyrazole moiety linked to a pyrrol derivative through a methanamine bridge. The presence of the difluoromethyl group is significant as it may enhance the compound's binding affinity to biological targets.

Property Value
Molecular FormulaC13H19F2N5
Molecular Weight283.32 g/mol
CAS Number1856023-21-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing strong bases and solvents like dimethylformamide (DMF). A common synthetic route includes the reaction of difluoromethylpyrazole with dimethylpyrazolylmethylamine under controlled conditions, which may involve catalysts and specific solvents to achieve high yields and purity .

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit significant biological activities, including:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has been tested against various bacterial strains. For example, derivatives have shown promising results against E. coli and S. aureus, with some exhibiting significant antibacterial activity due to the presence of specific functional groups .

Cytotoxicity

In vitro studies using MTT assays have indicated that the compound possesses cytotoxic effects on human carcinoma cell lines. The cytotoxicity was assessed across a range of concentrations (3.1–50 µg/mL), revealing that certain derivatives significantly reduced cell viability compared to untreated controls .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors, potentially inhibiting their activity. The difluoromethyl group is believed to enhance binding interactions, thereby modulating various biological pathways .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Anti-inflammatory Effects : Research demonstrated that specific pyrazole compounds could significantly reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus, showing effective inhibition at concentrations as low as 230 µg/mL .
  • Cytotoxicity Assessment : Compounds were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays, with results indicating significant activity against HEp-2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.